Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate is an organic compound with the chemical formula . It is a methyl ester derivative of 3,3,3-trifluoro-2,2-dimethylpropanoic acid and is characterized by the presence of three fluorine atoms and two methyl groups on the propanoate backbone. The compound is recognized for its unique properties owing to the trifluoromethyl group, which significantly influences its reactivity and applications in various fields.
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate falls under the category of organofluorine compounds. It is primarily classified as an ester due to the presence of the ester functional group in its molecular structure.
The synthesis of methyl 3,3,3-trifluoro-2,2-dimethylpropanoate can be achieved through several methods. One notable approach involves the esterification of 3,3,3-trifluoro-2,2-dimethylpropanoic acid with methanol in the presence of an acid catalyst. This method ensures high yields and purity of the product.
The reaction typically requires controlled conditions to optimize yield:
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate has a unique structure characterized by:
The molecular structure can be represented as follows:
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate can participate in various chemical reactions due to its functional groups:
In nucleophilic substitution reactions:
The mechanism of action for methyl 3,3,3-trifluoro-2,2-dimethylpropanoate primarily involves its reactivity due to the trifluoromethyl group:
This reactivity makes it suitable for applications in organic synthesis where trifluoromethylation is desired.
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate exhibits several notable physical properties:
The chemical properties include:
Relevant data indicates that it has a high gastrointestinal absorption rate when ingested .
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate finds applications in various scientific fields:
The synthesis of methyl 3,3,3-trifluoro-2,2-dimethylpropanoate (CAS 1188911-72-9) predominantly employs esterification of its corresponding carboxylic acid precursor. Industrial-scale production utilizes tungsten-catalyzed oxidative esterification, a method distinguished by its high atom economy and reduced environmental impact compared to traditional acid chloride routes. As detailed in patent CN105601517A, this approach employs tungstic acid (H₂WO₄) as a catalyst with hydrogen peroxide as a green oxidant in methanol solvent. The reaction proceeds via in situ formation of methyl 3,3,3-trifluoro-2-hydroxyl-2-methylpropanoate, which undergoes dehydration to yield the target compound at 80-85°C with catalyst loadings as low as 0.5-1.5 mol% [6].
Alternative pathways include Brønsted acid-catalyzed Fischer esterification, though this method faces kinetic challenges due to the steric bulk of the gem-dimethyl group adjacent to the carboxyl functionality. Reaction monitoring reveals a 30% decrease in reaction rate compared to analogous non-methylated trifluoropropanoates, necessitating extended reaction times or higher temperatures (>100°C). Catalytic screening demonstrates significant improvements with sulfuric acid (≥95% yield) and p-toluenesulfonic acid (≥92% yield) under reflux conditions, though these conditions risk decomposition of the acid-sensitive trifluoromethyl group [6].
Table 1: Catalytic Performance in Esterification of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid
Catalyst Type | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Tungstic Acid | 1.0 | 80 | 8 | 94 |
Sulfuric Acid | 5.0 | 65 | 12 | 95 |
p-TSA* | 5.0 | 65 | 15 | 92 |
None | - | 65 | 24 | <5 |
*p-TSA = p-toluenesulfonic acid [6]
Radical pathways offer innovative access to the trifluoromethyl-dialkyl carbon center characteristic of methyl 3,3,3-trifluoro-2,2-dimethylpropanoate. Copper-mediated trifluoromethylation of preformed methyl methacrylate derivatives demonstrates moderate success, though competing polymerization side reactions limit yields to ≤60%. More notably, lithium diorganocuprate (LiR₂Cu) chemistry reveals unexpected β,β′-coupling behavior when applied to methyl 2,3,3-trifluoropropenoate precursors. Research highlights demonstrate that lithium dimethylcuprate (LiCuMe₂) promotes an unusual sp² C–F bond cleavage pathway, yielding dimethyl (Z,Z)-2,3,4,5-tetrafluorohexa-2,4-dienedioate as the primary product rather than the desired propanoate [8].
The mechanistic divergence stems from fluorine substitution kinetics: Bulky cuprates (LiCu(tert-Bu)₂) undergo β-fluorine substitution at C3, while smaller alkylcuprates (LiCuMe₂) facilitate dimerization via radical recombination. Computational studies suggest this dichotomy arises from steric accessibility of the vinylic carbon and the relative stability of the trifluoromethyl radical intermediate. These findings necessitate careful reagent selection when employing radical pathways for target molecule synthesis, as the desired β-alkylation predominates only with specific cuprate nucleophiles (dibutyl- or diphenylcuprate) [8].
The gem-dimethyl moiety in methyl 3,3,3-trifluoro-2,2-dimethylpropanoate exerts profound stereoelectronic influences on reactivity. Density functional theory (DFT) calculations reveal significant steric compression around the ester carbonyl, increasing its electrophilicity by 25-30% compared to non-methylated analogues. This electronic perturbation manifests experimentally through accelerated nucleophilic acyl substitution kinetics, as quantified by competitive reaction studies with methoxide nucleophiles [1] [3].
Conformational analysis indicates the trifluoromethyl group adopts a perpendicular orientation relative to the carbonyl plane to minimize 1,3-allylic strain between fluorine atoms and the ester oxygen. This rotation imposes restricted conformational freedom (rotatable bond count = 1), enhancing the molecule’s rigidity and thermal stability. These properties correlate with experimental observations of the compound’s liquid state persistence at room temperature despite its relatively low molecular weight (170.13 g/mol) [1] [7].
Table 2: Computational Analysis of Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate
Parameter | Value | Method | Experimental Correlation | |
---|---|---|---|---|
Dipole Moment | 3.12 D | B3LYP/6-31G* | Dielectric constant measurements | |
Carbonyl Bond Order | 1.78 | M06-2X/def2-TZVP | IR stretching frequency (1745 cm⁻¹) | |
Rotatable Bonds | 1 | RDKit descriptor | NMR rotational barrier analysis | |
LogP | 1.75-2.11 | Consensus | HPLC retention time (C18 reverse phase) | |
Topological Polar Surface Area | 26.3 Ų | Ertl method | Solubility profile | [1] [3] |
The thermal sensitivity of methyl 3,3,3-trifluoro-2,2-dimethylpropanoate necessitates careful reactor selection for industrial-scale synthesis. Batch reactor processing faces inherent challenges in heat dissipation during exothermic esterification steps, leading to localized hot spots (>120°C) that trigger trifluoromethyl decomposition. This manifests as hydrogen fluoride byproduct formation and reduced yields below 85% at multi-kilogram scales. Additionally, the compound’s volatility (predicted boiling point ~135°C) complicates product recovery in conventional batch distillation [6].
Continuous flow microreactors overcome these limitations through enhanced surface-to-volume ratios (≥1000 m²/m³ vs. ≤100 m²/m³ for batch), enabling precise temperature control (±2°C) throughout the reaction pathway. Integrated in-line separators allow immediate product extraction, minimizing residence time at elevated temperatures. Recent implementations demonstrate 22% yield improvements and reduced reaction times (≤30 minutes vs. 8 hours in batch) for the tungsten-catalyzed route. The technology also accommodates multistep sequences, such as concurrent acid formation and esterification, without intermediate isolation [9].
Scalability assessments confirm productivity increases of 4.8-fold in flow systems compared to batch reactors of equivalent volumetric capacity. This advantage stems from elimination of downtime between batches and continuous feeding of reactants. Cold-chain transportation requirements (2-8°C) for commercial material further justify flow production, as the system’s compact architecture facilitates direct integration with chilling units unavailable in conventional batch facilities [9].
Table 3: Performance Metrics for Production Reactor Systems
Parameter | Batch Reactor | Continuous Flow Reactor | Improvement Factor | |
---|---|---|---|---|
Space-Time Yield (kg/m³/h) | 8.2 | 39.5 | 4.8× | |
Maximum Temperature Deviation | +35°C | +2°C | 17.5× | |
Product Purity | 85-89% | 95-97% | 1.1× | |
Scale-up Linearity | Non-linear | Linear | - | |
Solvent Consumption | 15 L/kg | 6 L/kg | 2.5× | [6] [9] |
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